3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide

Cancer Cell Biology Tyrosine Kinase Inhibition Apoptosis

3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide, systematically named trans-N-caffeoyltyramine (CAS 70185-64-7), is a naturally occurring hydroxycinnamic acid amide isolated from Lycium chinense root bark, Celtis africana, and other botanical sources. The molecule combines a caffeic acid-derived catechol moiety with a tyramine backbone via a trans-α,β-unsaturated amide linkage.

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 70185-64-7
Cat. No. B12441905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
CAS70185-64-7
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O
InChIInChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)
InChIKeyVSHUQLRHTJOKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Caffeoyltyramine (CAS 70185-64-7) Sourcing Guide: A Hydroxycinnamic Acid Amide with Quantifiable Anti-Proliferative and Radical-Scavenging Differentiation


3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide, systematically named trans-N-caffeoyltyramine (CAS 70185-64-7), is a naturally occurring hydroxycinnamic acid amide isolated from Lycium chinense root bark, Celtis africana, and other botanical sources [1]. The molecule combines a caffeic acid-derived catechol moiety with a tyramine backbone via a trans-α,β-unsaturated amide linkage. This structural architecture places it within the phenolic amide sub-class of hydroxycinnamic acid derivatives, a group that also includes N-feruloyltyramine, N-coumaroyltyramine, N-cinnamoyltyramine, and N-sinapoyltyramine. Unlike its close analogs, the compound's ortho-dihydroxyl (catechol) substitution on the phenylpropenyl ring enables quantitatively distinct bioactivities that are not faithfully reproduced by mono-hydroxy, methoxy, or unsubstituted variants, making accurate compound identification and procurement critical for reproducible research outcomes [2].

Why N-Caffeoyltyramine (CAS 70185-64-7) Cannot Be Interchanged with N-Feruloyltyramine, N-Coumaroyltyramine, or N-Cinnamoyltyramine in Bioactivity-Driven Workflows


Hydroxycinnamic acid amides sharing the tyramine backbone are frequently co-isolated from natural sources and are sometimes treated as functionally interchangeable in procurement databases. However, the number and position of hydroxyl and methoxy substituents on the phenylpropenyl ring dictate quantifiable differences in anti-proliferative potency, radical-scavenging capacity, NF-κB inhibition, and COX enzyme suppression. Specifically, the catechol (3,4-dihydroxy) configuration present in N-caffeoyltyramine confers a Michael acceptor reactivity and hydrogen-bonding capacity that the 4-hydroxy (N-coumaroyltyramine), 3-methoxy-4-hydroxy (N-feruloyltyramine), and 3,5-dimethoxy-4-hydroxy (N-sinapoyltyramine) analogs cannot replicate [1]. Generic substitution with a structurally related but chemically distinct phenolic amide therefore risks introducing uncontrolled variability in cell-based assays, enzyme inhibition studies, and in vivo models, undermining data reproducibility and complicating structure-activity relationship (SAR) interpretation [2].

Quantitative Differentiation Evidence for N-Caffeoyltyramine (CAS 70185-64-7) Against Closest Structural Analogs


Anti-Proliferative Potency Superiority in Human Leukemia Cell Lines: N-Caffeoyltyramine (GI50 = 10 µM) vs. N-Cinnamoyltyramine, N-Feruloyltyramine, and N-Sinapoyltyramine

In a controlled synthesis and comparative screening study, four hydroxycinnamic acid tyramine amides—N-cinnamoyltyramine, N-caffeoyltyramine, N-feruloyltyramine, and N-sinapoyltyramine—were synthesized, verified by LC–MS, and tested in parallel for anti-proliferation activity against HL-60, U937, and Jurkat human leukemia cell lines. N-Caffeoyltyramine was identified as the most potent compound with a GI50 value of 10 µM, surpassing all three structural analogs. The study further demonstrated that the anti-proliferative activity was mechanistically linked to inhibition of protein tyrosine kinase activity, including the epidermal growth factor receptor (EGFR), and induction of caspase-3-mediated apoptosis [1]. Although exact GI50 values for the comparators were not individually reported, the rank-order potency and the explicit identification of the catechol moiety as the essential pharmacophore provide a clear basis for compound selection.

Cancer Cell Biology Tyrosine Kinase Inhibition Apoptosis

DPPH Radical Scavenging Potency: trans-N-Caffeoyltyramine (IC50 = 26.3 µM) Outperforms trans-N-Feruloyltyramine (IC50 = 33.2 µM) and trans-N-Coumaroyltyramine (IC50 = 62.0 µM)

A head-to-head DPPH radical scavenging assay was performed on three phenolic amides isolated from Celtis africana: trans-N-coumaroyltyramine (1), trans-N-feruloyltyramine (2), and trans-N-caffeoyltyramine (3). Compound 3 (trans-N-caffeoyltyramine) exhibited the lowest IC50 at 26.3 ± 0.32 µM, compared to 33.2 ± 0.14 µM for trans-N-feruloyltyramine and 62.0 ± 0.15 µM for trans-N-coumaroyltyramine. The standard antioxidant BHA gave an IC50 of 44.3 ± 0.09 µM, confirming that trans-N-caffeoyltyramine was the only compound among the three to surpass the reference standard. The authors attributed the enhanced activity to the presence of ortho-hydroxyl groups on the phenyl ring, which facilitate hydrogen atom donation and radical stabilization [1].

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

NF-κB Pathway Inhibition: trans-N-Caffeoyltyramine Identified as the Key Active Principle (IC50 = 18.4 µM) Among Nine Phenolic Amides from Lycii Radicis Cortex

An activity-guided fractionation study of Lycium chinense root bark (Lycii radicis cortex) evaluated nine isolated phenolic amides for TNF-α-induced NF-κB inhibition in a cell-based assay system. Only two of the nine compounds inhibited NF-κB activation, and trans-N-caffeoyltyramine was verified as the principal active constituent with an IC50 of 18.4 µM. The other seven phenolic amides—including trans-N-(p-coumaroyl)tyramine, trans-N-feruloyltyramine, dihydro-N-caffeoyltyramine, three neolignanamides, and two lignanamides—showed negligible or substantially weaker NF-κB inhibitory activity [1]. Structure-activity relationship analysis indicated that the α,β-unsaturated carbonyl system (Michael acceptor) combined with the catechol hydroxylation pattern is critical for NF-κB suppression, a structural combination absent in the inactive analogs [2].

Inflammation NF-κB Signaling Bioassay-Guided Fractionation

Cyclooxygenase (COX) Inhibitory Activity Ranking: N-Caffeoyltyramine Surpasses N-Feruloyltyramine, N-Coumaroyltyramine, and N-Cinnamoyltyramine in Both COX-I and COX-II Assays

A comparative evaluation of caffedymine (N-caffeoyldopamine) and its structural analogs—N-caffeoyltyramine, N-feruloyltyramine, N-coumaroyltyramine, and N-cinnamoyltyramine—on COX-I and COX-II enzyme activity was conducted using human platelet preparations. The decreasing rank order of COX-I inhibitory potency was: caffedymine > N-caffeoyltyramine > N-feruloyltyramine > N-coumaroyltyramine > N-cinnamoyltyramine. The same rank order was observed for COX-II inhibition. Caffedymine (the most potent) inhibited COX-I by 43% (P < 0.013) and COX-II by 36% (P < 0.015) at 0.01 µM. N-Caffeoyltyramine was the second-most potent compound in the series and, together with caffedymine, was one of only two analogs capable of significantly suppressing P-selectin expression and platelet-leukocyte interactions at 0.05 µM [1]. N-Feruloyltyramine, N-coumaroyltyramine, and N-cinnamoyltyramine failed to achieve comparable P-selectin suppression, highlighting a functional threshold linked to the catechol substitution pattern.

COX Inhibition Platelet Activation P-Selectin Expression

Antifungal Potency and Stereochemical Differentiation: trans-N-Caffeoyltyramine Active at 5–10 µg/mL vs. cis-N-Caffeoyltyramine Requiring 40 µg/mL Against Candida albicans

Four phenolic amides—dihydro-N-caffeoyltyramine (1), trans-N-feruloyloctopamine (2), trans-N-caffeoyltyramine (3), and cis-N-caffeoyltyramine (4)—were isolated from Lycium chinense root bark and tested for antifungal activity against Candida albicans. Compounds 1, 2, and 3 (including trans-N-caffeoyltyramine) exhibited potent antifungal effects at concentrations of 5–10 µg/mL. In contrast, the cis isomer (compound 4) required a substantially higher concentration of 40 µg/mL to achieve activity, representing a 4- to 8-fold loss of potency attributable solely to the stereochemical inversion of the double bond [1]. None of the compounds exhibited hemolytic activity against human erythrocytes at active concentrations, indicating a favorable selectivity window for the trans configuration.

Antifungal Activity Candida albicans Stereochemistry-Activity Relationship

Evidence-Backed Application Scenarios for N-Caffeoyltyramine (CAS 70185-64-7) in Research and Industrial Procurement


Leukemia Cell Proliferation and Tyrosine Kinase Inhibitor Screening

N-Caffeoyltyramine (GI50 = 10 µM in U937/Jurkat cells) serves as a validated positive control or lead scaffold in anti-leukemia drug discovery programs targeting protein tyrosine kinases, including EGFR. Its potency advantage over N-cinnamoyltyramine, N-feruloyltyramine, and N-sinapoyltyramine analogs makes it the preferred phenolic amide standard for cell-based proliferation assays and caspase-3 activation studies. Researchers should verify trans stereochemistry and catechol integrity (HPLC purity ≥ 95%) prior to use to ensure consistency with published GI50 benchmarks [1].

NF-κB Pathway Inhibition and Anti-Inflammatory Mechanism Studies

As the only phenolic amide among nine Lycii cortex isolates with confirmed and quantified NF-κB inhibitory activity (IC50 = 18.4 µM), trans-N-caffeoyltyramine is the appropriate chemical probe for dissecting TNF-α-induced NF-κB signaling. Its Michael acceptor functionality and catechol group are mechanistically implicated in the inhibition, making it suitable for SAR studies exploring electrophilic anti-inflammatory agents. Procurement specifications should confirm the trans configuration of the α,β-unsaturated carbonyl to preserve the Michael acceptor reactivity required for target engagement [2].

Oxidative Stress and Neuroprotection Models Requiring Quantifiable Radical Scavenging

In H2O2-induced PC12 cell cytotoxicity models, trans-N-caffeoyltyramine pretreatment significantly increases cell viability and antioxidant enzyme activities (CAT, SOD, GSH) while reducing MDA levels and restoring mitochondrial membrane potential. Combined with its DPPH IC50 of 26.3 µM—superior to trans-N-feruloyltyramine (33.2 µM) and trans-N-coumaroyltyramine (62.0 µM)—this compound is the evidence-supported choice for neuroprotection and oxidative stress research where reproducible antioxidant capacity is required [3].

Antifungal Screening with Stereochemical Selectivity Requirements

For antifungal discovery programs targeting Candida albicans dimorphic transition, trans-N-caffeoyltyramine (active at 5–10 µg/mL without erythrocyte hemolysis) provides a defined potency benchmark. The 4- to 8-fold activity difference between trans and cis isomers necessitates stereochemically resolved sourcing; procurement contracts should stipulate trans isomer content verification by NMR or HPLC to avoid potency discrepancies arising from cis contamination or isomeric mixtures [4].

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